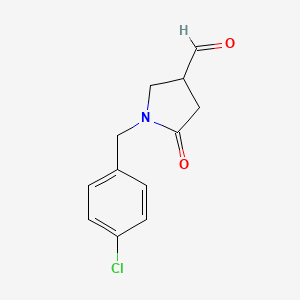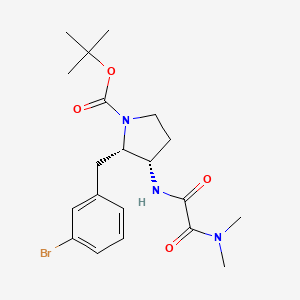
tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a bromobenzyl group, and a dimethylamino oxoacetamido moiety. It is often used in various chemical and pharmaceutical research applications due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the bromobenzyl group, and the attachment of the dimethylamino oxoacetamido moiety. The following is a general synthetic route:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using a bromobenzyl halide and a suitable nucleophile.
Attachment of the Dimethylamino Oxoacetamido Moiety: This step involves the reaction of the pyrrolidine intermediate with a dimethylamino oxoacetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2S,3S)-2-(benzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate
- tert-Butyl (2S,3S)-2-(3-chlorobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate
- tert-Butyl (2S,3S)-2-(3-fluorobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C20H28BrN3O4 |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
tert-butyl (2S,3S)-2-[(3-bromophenyl)methyl]-3-[[2-(dimethylamino)-2-oxoacetyl]amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28BrN3O4/c1-20(2,3)28-19(27)24-10-9-15(22-17(25)18(26)23(4)5)16(24)12-13-7-6-8-14(21)11-13/h6-8,11,15-16H,9-10,12H2,1-5H3,(H,22,25)/t15-,16-/m0/s1 |
InChI-Schlüssel |
GAAMTNMWMUEXGR-HOTGVXAUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=CC(=CC=C2)Br)NC(=O)C(=O)N(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1CC2=CC(=CC=C2)Br)NC(=O)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


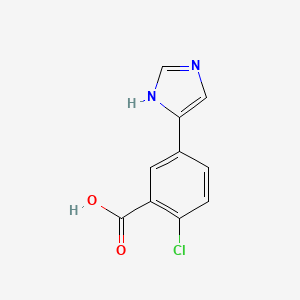



![1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13331278.png)
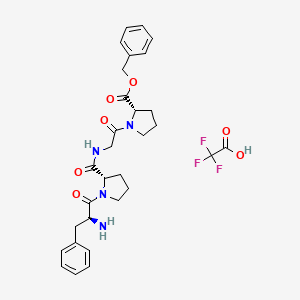
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile](/img/structure/B13331285.png)

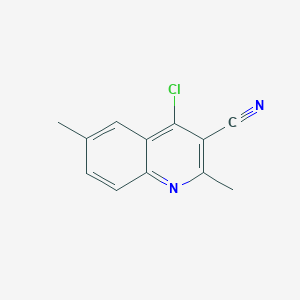
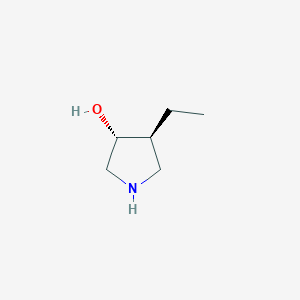
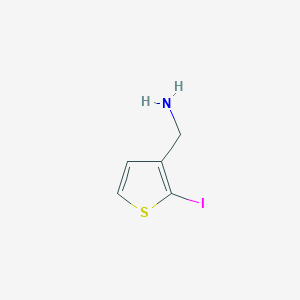
![2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13331346.png)
![6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13331350.png)
